molecular formula C16H12O7 B1252998 Pannaric acid

Pannaric acid

Cat. No. B1252998
M. Wt: 316.26 g/mol
InChI Key: ZVWOMGLVQVBJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pannaric acid is a member of dibenzofurans.

Scientific Research Applications

Synthesis and Natural Occurrence

  • Pannaric acid has been synthesized through a biomimetic approach using palladium(II) acetate. This synthetic pannaric acid was found to be identical to metabolites in various lichens such as Roccella capensis, Leproloma diffusum, and L. vouauxii (Elix, Naidu, & Laundon, 1992). A similar method was used for the synthesis of pannaric acid 6-methyl ester, a major metabolite in the lichen Leproloma vouauxii (Elix, Pratt, & Laundon, 1990).

  • In another study, pannaric acid, along with schizopeltic acid, was synthesized using a biomimetic approach, highlighting the compound's natural occurrence and potential for laboratory synthesis (Elix & Parker, 1987).

Occurrence in Lichens

  • Pannaric acid has been reported in the lichen genus Psoroma, being a constituent in various species and varieties within this genus. This discovery was characterized by mass spectrometry and UV/VIS spectroscopy (Renner, Henssen, & Gerstner, 1981).

  • In the lichen Platismatia erosa from Tibet, Nepal, and Bhutan, pannaric acid was identified, along with jackinic acid. This finding indicates the compound's geographical distribution and its presence in different lichen species (Obermayer & Randlane, 2012).

Biological Activities

  • Pannaric acid has shown biological activity, particularly in relation to cancer research. For instance, pannarin, a compound related to pannaric acid, has been found to inhibit cell growth and induce cell death in human prostate carcinoma DU-145 cells, demonstrating potential therapeutic applications (Russo et al., 2006).

properties

Product Name

Pannaric acid

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

3,9-dihydroxy-1,7-dimethyldibenzofuran-2,6-dicarboxylic acid

InChI

InChI=1S/C16H12O7/c1-5-3-7(17)13-12-6(2)11(16(21)22)8(18)4-9(12)23-14(13)10(5)15(19)20/h3-4,17-18H,1-2H3,(H,19,20)(H,21,22)

InChI Key

ZVWOMGLVQVBJQN-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C3=C(C=C(C(=C3C)C(=O)O)O)OC2=C1C(=O)O)O

Canonical SMILES

CC1=CC(=C2C3=C(C=C(C(=C3C)C(=O)O)O)OC2=C1C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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